molecular formula C19H21N3O3 B3941053 4-[(2-hydroxy-3-methoxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 385418-76-8

4-[(2-hydroxy-3-methoxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B3941053
CAS No.: 385418-76-8
M. Wt: 339.4 g/mol
InChI Key: LJEQWQTYWXRSMY-UHFFFAOYSA-N
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Description

4-[(2-hydroxy-3-methoxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.15829154 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is 12-Lipoxygenase (12-LOX) . 12-LOX is a member of the lipoxygenase family of iron-containing enzymes involved in catalyzing the oxidation of polyunsaturated fatty acids . It plays a significant role in various physiological responses such as platelet aggregation, inflammation, and cell proliferation .

Mode of Action

The compound interacts with 12-LOX, displaying nanomolar potency against it . It exhibits excellent selectivity over related lipoxygenases and cyclooxygenases . This interaction results in the inhibition of 12-LOX, thereby affecting the production of bioactive hydroxyeicosatetraenoic acid (HETE) metabolites .

Biochemical Pathways

The inhibition of 12-LOX by the compound affects the production of HETE metabolites . These eicosanoid signaling molecules are involved in a number of physiological responses such as platelet aggregation, inflammation, and cell proliferation . Therefore, the compound’s action on 12-LOX can influence these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed in the body, distributed to the site of action, metabolized efficiently, and excreted appropriately, which contributes to its bioavailability .

Result of Action

The compound’s action results in the inhibition of PAR-4 induced aggregation and calcium mobilization in human platelets, and reduction of 12-HETE in mouse/human beta cells . This suggests that the compound could have potential therapeutic effects in conditions mediated by 12-LOX, such as skin diseases, diabetes, platelet hemostasis, thrombosis, and cancer .

Properties

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-17(20-12-14-8-7-11-16(25-3)18(14)23)19(24)22(21(13)2)15-9-5-4-6-10-15/h4-11,20,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEQWQTYWXRSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117604
Record name 1,2-Dihydro-4-[[(2-hydroxy-3-methoxyphenyl)methyl]amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385418-76-8
Record name 1,2-Dihydro-4-[[(2-hydroxy-3-methoxyphenyl)methyl]amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385418-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4-[[(2-hydroxy-3-methoxyphenyl)methyl]amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-hydroxy-3-methoxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-[(2-hydroxy-3-methoxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 3
4-[(2-hydroxy-3-methoxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-[(2-hydroxy-3-methoxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 5
4-[(2-hydroxy-3-methoxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 6
4-[(2-hydroxy-3-methoxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

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